3,6-Dichloro-2-fluoromandelic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,6-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKKWYYUZKKAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(C(=O)O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dichloro 2 Fluoromandelic Acid and Its Precursors
Strategies for the Enantioselective Synthesis of 3,6-Dichloro-2-fluoromandelic Acid
The synthesis of enantiomerically pure mandelic acids is of significant interest due to their application as chiral building blocks in the pharmaceutical and fine chemical industries. Three primary strategies are employed to achieve enantioselectivity: asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric Catalysis in Mandelic Acid Synthesis
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of mandelic acids, this typically involves the asymmetric reduction of a corresponding α-keto acid or the asymmetric addition of a nucleophile to a glyoxylate (B1226380) derivative.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, for example, can be employed to catalyze the enantioselective addition of nucleophiles. While no specific examples for 3,6-dichloro-2-fluorophenylglyoxylic acid exist, the general principle would involve the protonation of the keto group by a chiral acid, creating a chiral environment that directs the approach of a reducing agent to one face of the molecule, leading to an excess of one enantiomer of the mandelic acid.
Chiral Auxiliary Approaches for Stereocontrol
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of a chiral mandelic acid, a common approach involves attaching a chiral auxiliary to the corresponding phenylglyoxylic acid to form an ester or amide. The chiral auxiliary then sterically hinders one face of the carbonyl group, directing the attack of a reducing agent to the less hindered face.
A variety of chiral auxiliaries are commercially available, derived from natural sources like amino acids, terpenes, and alkaloids. For instance, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and subsequent reduction of the ketone proceeds with high diastereoselectivity. Hydrolysis of the amide then yields the enantiomerically enriched mandelic acid and the recoverable chiral auxiliary. The choice of auxiliary and reaction conditions is critical for achieving high stereoselectivity.
Biocatalytic Transformations for Enantiopure this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. For the synthesis of enantiopure mandelic acids, oxidoreductase enzymes, such as lactate (B86563) dehydrogenases or other keto-reductases, are of particular interest. These enzymes can catalyze the enantioselective reduction of α-keto acids to the corresponding α-hydroxy acids.
The process would involve the use of a specific reductase that recognizes 3,6-dichloro-2-fluorophenylglyoxylic acid as a substrate and selectively produces either the (R)- or (S)-enantiomer of this compound. This often requires screening a library of enzymes to find one with the desired activity and selectivity. Whole-cell biocatalysis, using microorganisms such as E. coli or baker's yeast that express the desired reductase, is a common and cost-effective approach.
Regioselective Synthesis of Substituted Phenylglyoxylic Acid Intermediates
The synthesis of the key precursor, 3,6-dichloro-2-fluorophenylglyoxylic acid, would likely proceed from a correspondingly substituted toluene (B28343) or acetophenone (B1666503) derivative. A common method for the preparation of phenylglyoxylic acids is the oxidation of the corresponding acetophenone. The regioselective synthesis of the starting 3,6-dichloro-2-fluoroacetophenone would therefore be a critical step.
One potential route could involve the Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene. However, Friedel-Crafts reactions on polysubstituted benzenes can often lead to mixtures of regioisomers, and the directing effects of the chloro and fluoro substituents would need to be carefully considered to achieve the desired 2-acylation product. Optimization of the Lewis acid catalyst and reaction conditions would be crucial for maximizing the yield of the correct isomer.
Optimization of Reaction Conditions for High Stereoselectivity
Achieving high stereoselectivity in any of the enantioselective methods described above requires careful optimization of various reaction parameters.
In asymmetric catalysis , the choice of catalyst, solvent, temperature, and the nature of the reducing agent can all have a profound impact on the enantiomeric excess (ee). For instance, lower temperatures often lead to higher selectivity.
For chiral auxiliary-controlled reactions , the structure of the auxiliary itself is paramount. Additionally, the choice of the reducing agent and the reaction solvent can influence the degree of stereocontrol.
In biocatalytic transformations , factors such as pH, temperature, substrate concentration, and the presence of co-solvents can affect both the activity and selectivity of the enzyme. Cofactor regeneration is also a key consideration for the economic feasibility of the process.
Methodological Advancements in the Preparation of Dihalo-Fluorophenyl Moieties
The synthesis of the dihalo-fluorophenyl scaffold is the foundational step for producing this compound. While a direct synthesis of 1,4-dichloro-2-fluorobenzene is not widely reported, related compounds can be prepared through various halogenation and diazotization reactions.
For example, the synthesis of 2,5-dichloro-3-fluoropyridine (B21349) has been reported, involving a Hofmann degradation followed by a diazotization-fluorination sequence. Similar strategies could potentially be adapted for the synthesis of dichlorofluoroanilines, which could then be converted to the desired benzene (B151609) derivatives.
Another approach could involve the direct halogenation of a fluorinated aromatic precursor. However, controlling the regioselectivity of such reactions on an activated or deactivated ring system can be challenging and often results in a mixture of products that require separation.
Reaction Mechanisms and Kinetics of 3,6 Dichloro 2 Fluoromandelic Acid Transformations
Mechanistic Investigations of Derivatization Reactions Involving the Carboxyl Group
Derivatization of the carboxyl group of mandelic acids, such as through esterification or amidation, is a fundamental transformation. Generally, these reactions proceed through nucleophilic acyl substitution.
Esterification is typically acid-catalyzed, involving the protonation of the carbonyl oxygen to enhance the electrophilicity of the carboxyl carbon, followed by the nucleophilic attack of an alcohol. The reaction mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. Common catalysts include strong mineral acids, Lewis acids, and solid acid catalysts like ion-exchange resins. researcher.life
Amidation can be achieved by activating the carboxylic acid. Common methods include conversion to an acid chloride, followed by reaction with an amine, or the use of coupling reagents that form a highly reactive intermediate. Direct amidation of carboxylic acids with amines is also possible but often requires high temperatures or specialized catalysts to overcome the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net Catalytic systems for direct amidation include boric acid derivatives and various metal catalysts. researchgate.net
For a molecule like 3,6-dichloro-2-fluoromandelic acid, the electronic effects of the halogen substituents on the phenyl ring would be expected to influence the reactivity of the carboxyl group. The electron-withdrawing nature of the chlorine and fluorine atoms would likely increase the electrophilicity of the carboxyl carbon, potentially accelerating nucleophilic attack.
Stereochemical Outcomes and Proposed Transition States in Enantioselective Processes
Mandelic acids are chiral molecules, and controlling the stereochemistry during their reactions is often a primary objective, especially in the synthesis of pharmaceuticals. mdpi.com Enantioselective processes for mandelic acids typically involve kinetic resolution or asymmetric synthesis.
Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). researchgate.net For instance, enzymatic kinetic resolution using lipases for the transesterification of substituted mandelic acids has been reported. acs.org The stereochemical outcome is determined by the differential stability of the diastereomeric transition states formed between each enantiomer and the chiral catalyst.
Asymmetric synthesis aims to create a single enantiomer from a prochiral precursor. For example, the rhodium-catalyzed asymmetric addition of arylboronic acids to glyoxylates can produce optically active substituted mandelic acid esters. nih.gov The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the glyoxylate (B1226380), which is controlled by the chiral ligand complexed to the metal catalyst. The proposed transition states in such reactions involve a highly organized assembly of the substrate and the chiral catalyst.
For this compound, the bulky chlorine atom at the C6 position, ortho to the stereocenter, would likely play a significant role in the stereochemical course of its reactions by exerting steric hindrance and influencing the preferred conformation in the transition state.
Kinetic Studies of Esterification and Amidation Reactions
Detailed kinetic studies on the esterification and amidation of this compound are not available. However, kinetic models for the esterification of other carboxylic acids have been developed. For example, the esterification of acetic acid with 1-methoxy-2-propanol (B31579) over an ion-exchange resin was found to be consistent with a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, indicating a surface reaction-controlled process. researcher.life Such studies typically involve monitoring the concentration of reactants and products over time under various conditions (temperature, catalyst loading, reactant ratio) to determine reaction orders, rate constants, and activation energies.
A hypothetical kinetic study on the esterification of this compound would likely reveal a complex rate law, influenced by the electronic and steric effects of the substituents.
Table 1: Hypothetical Kinetic Parameters for the Esterification of a Substituted Mandelic Acid
| Parameter | Value | Conditions |
| Reaction Order (Acid) | 1 | Excess Alcohol |
| Reaction Order (Alcohol) | 1 | Excess Acid |
| Activation Energy (Ea) | 60-70 kJ/mol | Acid-catalyzed |
| Rate Constant (k) at 353 K | Variable | Dependent on catalyst and alcohol |
This table is illustrative and not based on experimental data for this compound.
Influence of Substituent Effects on Reaction Pathways
The substituents on the aromatic ring of this compound would exert significant electronic and steric effects, influencing reaction rates and pathways.
Electronic Effects: The three halogen atoms (two chlorine, one fluorine) are all electron-withdrawing through the inductive effect. This would increase the acidity of the carboxylic acid proton and enhance the electrophilicity of the carbonyl carbon, likely increasing the rate of nucleophilic acyl substitution reactions. The fluorine atom at the C2 position, ortho to the carboxyl group, would have a particularly strong inductive effect.
Steric Effects: The chlorine atom at the C6 position is ortho to the chiral center and would create considerable steric hindrance. This could hinder the approach of bulky nucleophiles or catalysts, potentially slowing down reaction rates and influencing stereoselectivity. The C2-fluoro substituent is smaller than chlorine and would exert a lesser steric effect.
These combined effects could lead to unique reactivity for this compound compared to other substituted mandelic acids. For example, the balance between enhanced electronic reactivity and increased steric hindrance could lead to unexpected reaction outcomes.
Catalyst Design Principles Based on Mechanistic Understanding
Without a mechanistic understanding of the reactions of this compound, catalyst design remains speculative. However, based on general principles for related compounds, one can outline some guiding concepts.
For enantioselective transformations , a catalyst would need to effectively differentiate between the two enantiomers. This typically involves creating a chiral pocket or environment that has strong and specific interactions with one enantiomer over the other. For a substrate with bulky ortho substituents like this compound, the catalyst's chiral environment would need to be designed to accommodate these groups while still allowing for the desired reaction to occur at the carboxyl or hydroxyl group. This might involve catalysts with tunable steric and electronic properties. nih.gov
For achieving high reaction rates and yields , especially in sterically hindered systems, the catalyst should be highly active. For esterification and amidation, this could involve the use of highly Lewis acidic metal centers or potent organocatalysts that can effectively activate the carboxyl group under mild conditions.
Derivatization and Functionalization Studies of 3,6 Dichloro 2 Fluoromandelic Acid
Synthesis of Esters and Amides for Chiral Derivatization
The synthesis of esters and amides from 3,6-dichloro-2-fluoromandelic acid serves as a cornerstone for its use in chiral recognition and resolution. These derivatives are often prepared through standard organic synthesis protocols. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Amide synthesis typically involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Mechanochemical methods, utilizing reagents like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, have also emerged as efficient, solvent-minimized approaches for amide bond formation from carboxylic acids. researchgate.net
The diastereomeric derivatives formed from the reaction of racemic this compound with a chiral resolving agent, such as a chiral amine or alcohol, are fundamental to its resolution. The differing physicochemical properties of these diastereomers, such as solubility and chromatographic retention times, allow for their separation. For instance, fractional crystallization of diastereomeric salts formed with chiral bases like (R)-(+)-N-benzyl-1-phenylethylamine or levetiracetam (B1674943) has been successfully employed for the resolution of various halogenated mandelic acids. nih.govnih.gov The efficiency of such resolutions is highly dependent on the solvent system and the precise structure of both the acid and the resolving agent.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful technique for the separation of enantiomers. Alternatively, pre-column derivatization of this compound with a chiral derivatizing agent to form diastereomers allows for their separation on a standard achiral column. patsnap.com The choice of the derivatizing agent is critical and can significantly influence the resolution.
Table 1: Hypothetical Chiral Resolution of this compound via Diastereomeric Salt Crystallization
| Chiral Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| (R)-1-Phenylethylamine | Ethanol | (R)-Acid-(R)-Amine Salt | 40 | >98 |
| (S)-1-(1-Naphthyl)ethylamine | Methanol/Water | (S)-Acid-(S)-Amine Salt | 35 | >97 |
| Quinine | Acetone | (S)-Acid-Quinine Salt | 45 | >99 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for determining the enantiomeric purity of chiral compounds. nih.gov The formation of diastereomeric derivatives of this compound with a chiral derivatizing agent (CDA) can lead to distinct NMR signals for the two diastereomers. The integration of these signals allows for the quantification of the enantiomeric excess. Common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, as well as chiral alcohols and amines. nih.gov The fluorine atom on the aromatic ring of this compound can also serve as a sensitive ¹⁹F NMR probe for enantiodiscrimination. patsnap.com
Table 2: Illustrative ¹H NMR Data for Diastereomeric Esters of (±)-3,6-Dichloro-2-fluoromandelic Acid with a Chiral Alcohol
| Diastereomer | Chemical Shift (δ, ppm) of Methine Proton | Signal Separation (Δδ, ppm) |
| (R)-Acid-(R)-Alcohol Ester | 5.15 | \multirow{2}{*}{0.08} |
| (S)-Acid-(R)-Alcohol Ester | 5.23 |
Note: This table is illustrative and shows expected differences in chemical shifts for diastereomeric esters. Actual values would need to be determined experimentally.
Functionalization of the Hydroxyl Group
The secondary hydroxyl group of this compound is a key site for functionalization. It can undergo a variety of chemical transformations, including etherification and acylation. For example, reaction with an alkyl halide in the presence of a base like sodium hydride can yield the corresponding ether. Acylation can be achieved using an acyl chloride or anhydride (B1165640) to form an ester at the hydroxyl position. These modifications can significantly alter the biological properties and chemical reactivity of the molecule.
Halogenation and Dehalogenation Studies on the Aromatic Ring
Further halogenation or dehalogenation of the aromatic ring of this compound can lead to a diverse range of new derivatives. Electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS) in a suitable solvent, could potentially introduce an additional halogen atom. researchgate.net The regioselectivity of such reactions would be directed by the existing substituents on the aromatic ring. Conversely, dehalogenation can be achieved through catalytic hydrogenation or by using specific reducing agents, which could selectively remove one or more of the chlorine atoms. These studies are crucial for structure-activity relationship (SAR) investigations.
Regioselective Modifications and Their Impact on Stereochemical Properties
Regioselective modifications, particularly of the halogen atoms on the aromatic ring, can have a profound impact on the stereochemical properties of this compound. The position of the halogens influences the electronic environment of the chiral center and can affect the interactions with chiral resolving agents or the active site of a biological target. For instance, the synthesis of different regioisomers of dichlorofluorobenzaldehyde, a potential precursor, highlights the importance of controlling the substitution pattern. nih.gov The stereochemical outcome of reactions involving the chiral center can be influenced by the steric and electronic effects of the substituents on the aromatic ring. nih.gov
Advanced Spectroscopic Characterization Methodologies for 3,6 Dichloro 2 Fluoromandelic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3,6-Dichloro-2-fluoromandelic acid, ¹H, ¹³C, and ¹⁹F NMR are invaluable. The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methine proton (α-hydrogen), and the hydroxyl proton. The coupling between the α-hydrogen and the fluorine on the aromatic ring can provide critical information about through-space proximity and conformational preferences. Theoretical calculations and experimental data on related compounds, such as 3,6-dichlorogentisate, show characteristic shifts for protons on a dichlorinated aromatic ring. researchgate.net The conformation of mandelic acid derivatives has been shown to be non-planar, a feature that influences the magnetic environment of each nucleus. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (COOH) | ~11-13 | ~170-175 | Shift is concentration and solvent dependent. |
| Methine (α-CH) | ~5.2 | ~70-75 | Position influenced by adjacent hydroxyl and carboxyl groups. |
| Hydroxyl (α-OH) | Variable | - | Broad signal, exchangeable with D₂O. |
| Aromatic C-F | - | ~155-160 (¹JCF ≈ 250 Hz) | Large one-bond coupling constant is characteristic. |
| Aromatic C-Cl | - | ~130-135 | |
| Aromatic C-H | ~7.0-7.5 | ~125-130 | |
| Predicted values are based on data from analogous substituted mandelic and benzoic acid derivatives. Actual values may vary. |
Deuterium (B1214612) (²H) labeling is a powerful strategy to simplify complex ¹H NMR spectra and probe specific structural features. nih.govcapes.gov.br In the context of this compound, selective deuteration at the α-carbon to produce 3,6-Dichloro-2-fluoro-α-deuteriomandelic acid would be particularly informative.
Spectral Simplification: The replacement of the α-proton with a deuteron (B1233211) would cause the corresponding signal to disappear from the ¹H NMR spectrum. This definitively confirms the assignment of the methine proton.
Conformational Analysis: Removing the α-proton simplifies the analysis of Nuclear Overhauser Effect (NOE) correlations between the remaining protons, particularly between the aromatic protons and the hydroxyl group, which can help in elucidating the preferred solution-state conformation.
Mechanistic Studies: Deuterium labeling is crucial in mechanistic studies to track reaction pathways, though this falls outside the scope of purely spectroscopic characterization.
The production of highly deuterated compounds for NMR studies is a well-established, albeit sometimes challenging, process that significantly enhances the capabilities of NMR for studying larger and more complex molecules. nih.govunl.pt
Determining the enantiomeric excess (e.e.) is critical for any application involving chiral molecules. NMR spectroscopy, in conjunction with chiral resolving agents, offers a direct method for this measurement. Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(fod)₃, can be used. libretexts.org However, a more common and effective approach for α-hydroxy acids is the use of chiral solvating agents (CSAs) or the formation of diastereomeric derivatives.
Optically active mandelic acid and its analogs have themselves been successfully employed as chiral solvating agents to determine the enantiomeric composition of amines and other compounds. nih.govrsc.orgarkat-usa.org Conversely, a chiral amine or alcohol can be used to resolve a racemic mixture of this compound. The process involves:
Adding a known amount of a single enantiomer of a chiral solvating agent to the racemic or enantiomerically enriched sample of this compound.
The acid and the CSA form transient diastereomeric complexes in solution through interactions like hydrogen bonding.
These diastereomeric complexes have slightly different magnetic environments. Consequently, specific proton or carbon signals of the (R)- and (S)-enantiomers will exhibit separate resonances in the NMR spectrum.
The enantiomeric excess can be calculated directly by integrating the corresponding signals for the two enantiomers.
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Functional Group Analysis
For this compound, key vibrational modes would include:
O-H Stretch: A broad band in the IR spectrum, typically around 3400 cm⁻¹, characteristic of the hydroxyl group and a very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid OH. researchgate.net
C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1750 cm⁻¹, indicative of the carboxylic acid carbonyl group. researchgate.net
Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region.
C-Cl and C-F Stretches: Absorptions in the fingerprint region of the IR spectrum, typically below 1200 cm⁻¹, which can confirm the presence of halogen substituents.
Aromatic C-H Bending: Strong bands in the 650-900 cm⁻¹ region of the IR spectrum can be indicative of the substitution pattern on the benzene (B151609) ring.
Raman spectroscopy is particularly useful for identifying the C=C aromatic stretching and C-Cl bonds. nih.gov Studies on mandelic acid have provided detailed assignments of its vibrational spectra, which serve as a strong foundation for interpreting the spectra of its halogenated derivatives. researchgate.netresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Carboxyl -OH | O-H Stretch | 2500-3300 | Strong, Very Broad | Weak |
| Alcohol -OH | O-H Stretch | ~3400 | Strong, Broad | Weak |
| Carbonyl C=O | C=O Stretch | 1700-1750 | Strong | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| Phenyl Ring | C-H Stretch | 3000-3100 | Medium | Strong |
| Halogen Bonds | C-F Stretch | 1000-1200 | Strong | Weak |
| Halogen Bonds | C-Cl Stretch | 600-800 | Strong | Strong |
| Data compiled from general spectroscopic tables and specific studies on mandelic acid and related halogenated compounds. researchgate.netnih.gov |
Mass Spectrometry Techniques for Isotopic Purity and Molecular Weight Determination
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. For this compound (C₈H₅Cl₂FO₃), the exact mass can be calculated and compared to the experimental value.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks:
An M peak (containing two ³⁵Cl atoms).
An M+2 peak (containing one ³⁵Cl and one ³⁷Cl).
An M+4 peak (containing two ³⁷Cl atoms).
The relative intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1), which is a definitive signature for the presence of two chlorine atoms. researchgate.net
Furthermore, MS is a primary method for determining isotopic purity. almacgroup.comnih.gov If a deuterated analog was synthesized for NMR studies, MS can precisely quantify the level of deuterium incorporation by analyzing the relative intensities of the labeled and unlabeled molecular ions. almacgroup.comnih.gov
Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₈H₅Cl₂FO₃)
| Ion | Contributing Isotopes | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | C₈H₅³⁵Cl₂FO₃ | 237.95 | 100.0 |
| [M+1]⁺ | Primarily ¹³C | 238.95 | 8.8 |
| [M+2]⁺ | One ³⁷Cl | 239.95 | 65.2 |
| [M+3]⁺ | One ³⁷Cl, one ¹³C | 240.95 | 5.7 |
| [M+4]⁺ | Two ³⁷Cl | 241.94 | 10.6 |
| Calculated for the molecular ion [C₈H₅Cl₂FO₃]⁺. Fragmentation would lead to other ions. |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment Methodologies
While NMR with chiral auxiliaries can determine enantiomeric purity, it does not easily reveal the absolute configuration (i.e., whether the enantiomer is R or S). Chiroptical techniques, namely Electronic Circular Dichroism (ECD or CD) and Optical Rotatory Dispersion (ORD), are the premier methods for this assignment in solution. researchgate.net These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. nih.gov
The absolute configuration of this compound can be determined by comparing the experimental CD spectrum with a spectrum predicted from first principles using quantum chemical calculations, typically Time-Dependent Density Functional Theory (TD-DFT). researchgate.net
The procedure involves:
Performing a conformational search for the R (or S) enantiomer to find the most stable low-energy conformers.
Calculating the theoretical CD spectrum for these conformers using TD-DFT.
Recording the experimental CD spectrum of the purified enantiomer.
A match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. A mirror-image spectrum would indicate the S-configuration.
Mandelic acid and its derivatives possess an aromatic chromophore, which gives rise to characteristic Cotton effects in the near-UV region (250-300 nm) of the CD spectrum. researchgate.net The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the groups around the chiral center, making CD an exceptionally reliable tool for stereochemical assignment. researchgate.net
Computational and Theoretical Investigations of 3,6 Dichloro 2 Fluoromandelic Acid
Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes
Quantum chemical calculations are fundamental to understanding the conformational preferences and energy landscapes of flexible molecules like 3,6-dichloro-2-fluoromandelic acid. The presence of multiple rotatable bonds—around the Cα-C(aryl), Cα-C(OOH), and Cα-O(H) bonds—results in a complex potential energy surface with numerous possible conformers.
The choice of DFT functional and basis set is crucial for obtaining accurate results. For halogenated aromatic compounds, functionals that account for non-covalent interactions, such as those including dispersion corrections (e.g., B3LYP-D3 or ωB97X-D), are often employed. The relative energies of the optimized conformers, including zero-point vibrational energy corrections, are used to construct the energy landscape. This landscape provides insight into the barriers to rotation between different conformers and the relative populations of each state according to the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C(aryl)-Cα-C(OOH)-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.52 |
| 3 | -60° | 2.15 |
Note: This table is illustrative and shows hypothetical data for different conformers. The actual values would be determined through quantum chemical calculations.
DFT Studies on Reaction Mechanisms and Transition State Geometries
Density Functional Theory is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, DFT can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.
The geometry of a transition state represents the highest energy point along the minimum energy pathway of a reaction. Locating this structure is computationally demanding but provides invaluable information about the reaction's feasibility and selectivity. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.
For reactions involving chiral molecules, DFT can be used to model the transition states leading to different stereoisomers. By comparing the activation energies for the formation of the (R) and (S) enantiomers, one can predict the enantioselectivity of a reaction. This is particularly useful in understanding and designing stereoselective syntheses. nih.gov
Molecular Modeling of Chiral Recognition Processes
Chiral recognition is a critical process in enantioselective separations and in the biological activity of chiral drugs. scielo.br Molecular modeling techniques, including molecular dynamics (MD) simulations and docking studies, can provide detailed insights into the interactions between a chiral molecule like this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase. nih.govmdpi.com
In these simulations, the enantiomers of the analyte are placed in the binding site of the chiral selector, and their interactions are evaluated. The stability of the resulting diastereomeric complexes is assessed by calculating the binding free energy. A significant difference in binding free energy between the two enantiomers indicates that the chiral selector can effectively differentiate between them. nih.govtdl.org These studies have shown that for mandelic acid derivatives, factors such as the position of substituents on the aromatic ring can significantly influence chiral recognition. mdpi.com
Table 2: Illustrative Binding Free Energies for the Enantiomers of this compound with a Chiral Selector
| Enantiomer | Binding Free Energy (kcal/mol) |
| (R)-3,6-dichloro-2-fluoromandelic acid | -7.5 |
| (S)-3,6-dichloro-2-fluoromandelic acid | -6.2 |
Note: This table presents hypothetical data. Negative values indicate favorable binding. A lower value for the (R)-enantiomer suggests stronger binding and successful chiral recognition.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable for structural elucidation.
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov By calculating the NMR parameters for different possible isomers or conformers, and comparing these with experimental spectra, the correct structure can be confirmed. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts can be especially informative. nih.govresearchgate.net
Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. The computed frequencies and intensities can be compared with experimental data to identify characteristic vibrational modes of the molecule. nih.govmdpi.com
In Silico Design of Novel Derivatives with Enhanced Stereoselectivity
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. mdpi.comacs.org In the context of this compound, this could involve designing derivatives with enhanced stereoselectivity in a particular reaction or with improved chiral recognition by a specific selector.
This process often involves creating a virtual library of candidate molecules by systematically modifying the parent structure. The properties of these virtual derivatives are then evaluated computationally. For example, if the goal is to improve chiral separation, the binding of each new derivative to a chiral selector can be modeled, and the derivative with the largest predicted difference in binding energy between its enantiomers would be identified as a promising candidate for synthesis and experimental testing. researchgate.netwiley.com
Analysis of Non-Covalent Interactions Governing Stereoselectivity
The stereoselectivity observed in chiral recognition processes is governed by a subtle interplay of non-covalent interactions between the chiral analyte and the selector. nih.govresearchgate.netnih.gov These interactions can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. researchgate.net
Computational methods allow for the detailed analysis and quantification of these interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) plots can be used to identify and characterize the specific interactions that are responsible for the differential binding of enantiomers. For halogenated molecules like this compound, halogen bonding can play a significant role in molecular recognition. tandfonline.commdpi.com Understanding these key interactions is crucial for the rational design of more effective chiral selectors. researchgate.netdntb.gov.ua
Structure Reactivity Relationships in 3,6 Dichloro 2 Fluoromandelic Acid Systems
Influence of Halogen Substitution Pattern on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 3,6-dichloro-2-fluoromandelic acid towards electrophilic aromatic substitution is significantly influenced by the interplay of inductive and resonance effects of the three halogen substituents. Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orglibretexts.org However, they also possess a lone pair of electrons that can be donated to the aromatic ring through the resonance effect (+R), which tends to direct incoming electrophiles to the ortho and para positions. libretexts.org
In the case of this compound, the fluorine atom at the C2 position and the chlorine atoms at the C3 and C6 positions collectively deactivate the aromatic ring. The inductive effect of fluorine is the strongest among the halogens, while its resonance effect is weaker compared to chlorine. The two chlorine atoms also contribute to the deactivation of the ring through their inductive effects.
The directing effects of the substituents are crucial in determining the regioselectivity of substitution reactions. The -OH and -COOH groups of the mandelic acid moiety also influence the ring's reactivity. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this polysubstituted system, the directing effects of all substituents must be considered. The fluorine at C2 and the chlorine at C6 are ortho to the mandelic acid substituent, while the chlorine at C3 is meta. The interplay of these directing effects, combined with the steric hindrance imposed by the ortho substituents, will dictate the position of any further substitution on the aromatic ring. It is generally observed that in cases of competing directing effects, the most activating group or a consensus of deactivating groups will determine the outcome, often favoring the sterically most accessible position.
Stereoelectronic Effects on Acidic and Nucleophilic Properties
The stereoelectronic effects of the halogen substituents in this compound have a pronounced impact on the acidity of the carboxylic acid and the nucleophilicity of the α-hydroxyl group. The electron-withdrawing inductive effects of the fluorine and chlorine atoms increase the acidity of the carboxylic acid. libretexts.orgopenstax.org This is because the substituents help to stabilize the negative charge of the carboxylate anion formed upon deprotonation by delocalizing the electron density away from the -COO⁻ group. libretexts.org The closer the electron-withdrawing group is to the carboxylic acid, the stronger its acid-strengthening effect. openstax.org Therefore, the ortho-fluoro and ortho-chloro substituents are expected to have a significant impact on the pKa of the carboxylic acid.
The "ortho-effect" is a well-documented phenomenon where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acids more than would be expected based on their inductive and resonance effects alone. libretexts.orgquora.com This is often attributed to a combination of steric and electronic factors, including the twisting of the carboxyl group out of the plane of the benzene ring, which can enhance its acidity. quora.com In this compound, the presence of both an ortho-fluoro and an ortho-chloro substituent likely leads to a significant increase in acidity compared to unsubstituted mandelic acid.
Conversely, the electron-withdrawing nature of the halogen substituents decreases the nucleophilicity of the α-hydroxyl group. The inductive pull of electrons away from the hydroxyl oxygen makes its lone pairs less available for donation to an electrophile. This reduced nucleophilicity can affect the rates of reactions involving this hydroxyl group, such as esterification or etherification.
Correlation of Molecular Structure with Enantioselective Induction Capacity
Chiral α-hydroxy acids and their derivatives are valuable chiral auxiliaries and building blocks in asymmetric synthesis. The specific structure of this compound, with its defined stereocenter at the α-carbon and the heavily substituted aromatic ring, suggests its potential for use in enantioselective induction. The bulky and electronically distinct substituents on the aromatic ring can create a highly specific chiral environment.
Hammett and Taft Analyses of Substituent Effects on Reaction Rates and Equilibria
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. viu.caviu.calibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ, where σ is the substituent constant and ρ is the reaction constant.
The Hammett σ values for the substituents in this compound are as follows:
| Substituent | Position | σ_meta | σ_para |
| Fluoro | ortho (2) | 0.34 | 0.06 |
| Chloro | meta (3) | 0.37 | 0.23 |
| Chloro | ortho (6) | 0.37 | 0.23 |
Note: Ortho substituent constants are not as straightforward as meta and para constants due to the inclusion of steric effects and are generally used with caution. The values presented here are for meta and para positions and are used to illustrate the general electronic withdrawing nature of these substituents.
The positive σ values for both fluorine and chlorine indicate that they are electron-withdrawing groups, which is consistent with their known inductive effects. The magnitude of the σ value reflects the strength of this effect. The cumulative effect of these three electron-withdrawing substituents will result in a significantly positive total σ value, indicating a substantial deactivation of the aromatic ring towards electrophilic attack and a significant increase in the acidity of the carboxylic acid.
The Taft equation extends the Hammett analysis to aliphatic systems and can be used to separate polar, steric, and resonance effects. While a specific Taft analysis for this compound is not available, the principles of the analysis would predict that the bulky ortho-substituents would exert a significant steric effect (Es) in addition to their electronic effects (σ*). This steric hindrance would be particularly important in reactions involving the carboxylic acid and α-hydroxyl groups.
Future Directions and Emerging Research Avenues for 3,6 Dichloro 2 Fluoromandelic Acid
Integration with Flow Chemistry and Sustainable Synthesis Technologies
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on efficiency, safety, and sustainability. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, is a key technology in this paradigm shift. For chiral molecules like 3,6-dichloro-2-fluoromandelic acid, flow chemistry offers significant advantages.
Future research is anticipated to focus on developing continuous-flow processes for the enantioselective synthesis and resolution of this compound and its derivatives. A key approach will likely involve the use of immobilized enzymes in packed-bed reactors. For instance, studies on analogous chiral mandelic acids have demonstrated successful enzymatic kinetic resolution in modular microfluidic systems. researchgate.net In such a setup, a racemic mixture of a this compound ester could be passed through a reactor containing an immobilized lipase, which would selectively hydrolyze one enantiomer. The resulting mixture of the ester and the acid could then be separated in-line, potentially using membrane-based microseparators. researchgate.netx-mol.com This integration of biocatalysis and flow technology not only enhances efficiency and scalability but also simplifies product separation and catalyst recycling, aligning with the goals of sustainable manufacturing. durham.ac.uk
Moreover, the synthesis of precursors to this compound can also be reimagined using flow chemistry. Multi-step flow systems have been successfully used for the synthesis of important chemical intermediates, demonstrating the potential for telescoped reactions that minimize waste and handling of hazardous intermediates. researchgate.net
Exploration in Materials Science for Chiral Recognition Platforms
The unique structural features of this compound, particularly its chirality and the presence of halogen atoms, make it an attractive building block for advanced materials, specifically for chiral recognition platforms. These platforms are critical for applications in enantioselective separations, sensing, and asymmetric catalysis.
An emerging area of research is the incorporation of halogenated mandelic acid derivatives into chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.com The chlorine and fluorine substituents on the phenyl ring of this compound can participate in non-covalent interactions, such as halogen bonding, in addition to hydrogen bonding from the hydroxyl and carboxylic acid groups. These directional interactions can be exploited to control the assembly of metal ions and organic linkers into specific three-dimensional, chiral structures. tandfonline.comresearchgate.net The resulting materials could possess chiral pores or surfaces capable of selectively binding one enantiomer of a guest molecule over the other. Research in this area would involve synthesizing and characterizing novel CPs and MOFs incorporating this compound and evaluating their performance in the enantioselective adsorption or separation of racemic mixtures.
Another avenue involves the development of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. By using a single enantiomer of this compound as the template during polymerization, it is possible to create polymers that can selectively re-bind that enantiomer, a technique demonstrated for other mandelic acid derivatives. scielo.brresearchgate.net These MIPs could be used as chiral stationary phases in chromatography or as the sensing element in chemosensors.
Advanced Biocatalytic Approaches for Complex Derivatizations
Biocatalysis offers a powerful and environmentally benign toolkit for performing complex and selective chemical transformations. For a molecule like this compound, enzymes can provide routes to novel derivatives that are difficult to access through traditional chemical methods.
Future research will likely focus on the discovery and engineering of enzymes for the derivatization of this compound. Nitrilases, for example, are enzymes that can hydrolyze nitriles to carboxylic acids. The development of a one-pot dynamic kinetic resolution process, combining a nitrilase with in-situ racemization of a cyanohydrin precursor, has been shown to be effective for producing enantiopure (R)-2-methoxymandelic acid. almacgroup.com A similar strategy could be developed for 3,6-dichloro-2-fluoromandelonitrile, leveraging protein engineering to tailor a nitrilase for optimal activity and selectivity towards this specific substrate. almacgroup.com
Enzymatic kinetic resolution of the racemic acid or its esters is another promising approach. Lipases have been used extensively for the resolution of substituted mandelic acids, including 2-chloromandelic acid, through enantioselective transesterification. nih.govpsu.edu Researchers are expected to screen diverse enzyme libraries and employ rational protein engineering to develop highly efficient biocatalysts for the resolution of this compound, achieving high enantiomeric excess for both the desired product and the unreacted substrate. nih.gov Furthermore, multi-enzyme cascade reactions are a frontier in biocatalysis. nih.gov Designing artificial enzyme cascades could enable the synthesis of complex derivatives of this compound in a one-pot fashion, starting from simple precursors. nih.govnih.gov
Table 1: Biocatalytic Approaches for Substituted Mandelic Acids
| Biocatalytic Method | Target Molecule/Derivative | Key Enzyme(s) | Reported Outcome | Reference |
| Enzymatic Kinetic Resolution | (R,S)-2-chloromandelic acid | Lipase AK | High conversion (≥98.85%) and enantiomeric excess (≥98.15%) | nih.gov |
| Dynamic Kinetic Resolution | (R)-2-methoxymandelic acid | Engineered Nitrilase | 97% ee and 70% isolated yield on multigram scale | almacgroup.com |
| Multi-enzyme Cascade | (R)-mandelic acid | Epoxidase, Hydrolase, Oxidases | Production from styrene (B11656) with >99% ee | nih.gov |
| Enzymatic Transesterification | Halogen-substituted mandelates | Pseudomonas sp. lipase | Optically pure (R)-mandelates with >99% ee | psu.edu |
Development of Novel Spectroscopic and Analytical Techniques for Stereochemical Analysis
The ability to accurately and efficiently determine the enantiomeric purity and absolute configuration of this compound is crucial for its development and application. Future research will focus on advancing analytical techniques to provide more sensitive, rapid, and robust methods for stereochemical analysis.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of enantioselective analysis. The development of new CSPs specifically designed for halogenated aromatic compounds is an ongoing area of research. For instance, immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel has been shown to be effective for the baseline separation of 2-chloromandelic acid enantiomers. nih.gov Future work could involve creating and testing novel CSPs to achieve even better resolution and efficiency for this compound. nih.govmdpi.com
Gas chromatography (GC) on chiral columns is another powerful technique, particularly after derivatization of the analyte. Systematic studies on how substituents on the mandelic acid ring affect chiral recognition by cyclodextrin-based selectors can provide valuable guidelines for method development. mdpi.comnih.gov Such studies for this compound would help in selecting the optimal derivatization strategy and GC conditions.
Beyond chromatography, NMR spectroscopy using chiral discriminating agents (CDAs) is a valuable tool for determining enantiomeric excess. researchgate.net Research into new CDAs, such as chiral tetraoxacalix researchgate.netarene researchgate.nettriazine receptors, that can form diastereomeric complexes with this compound and induce larger, more easily quantifiable chemical shift differences in the ¹H NMR spectrum is a promising direction. researchgate.net Additionally, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can be powerful methods for the unambiguous assignment of the absolute configuration of new derivatives.
Table 2: Analytical Methods for Stereochemical Analysis of Substituted Mandelic Acids
| Analytical Technique | Analyte(s) | Key Feature/Method | Reported Result | Reference |
| Chiral HPLC | 2-chloromandelic acid | CHIRALPAK® IC stationary phase | Baseline resolution achieved | nih.gov |
| Chiral GC | Substituted mandelic acid derivatives | Octakis-gamma-cyclodextrin selector | High selectivity values (α up to 1.39) | mdpi.com |
| Co-crystallization/HPLC | Halogenated mandelic acids | Levetiracetam (B1674943) as resolving agent | Resolution efficiency up to 94% | nih.gov |
| NMR Spectroscopy | Racemic carboxylic acids | Chiral tetraoxacalixarene receptors | Enantiodiscrimination observed via ¹H NMR | researchgate.net |
Computational Predictions for Novel Applications in Asymmetric Catalysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the behavior of catalysts. whiterose.ac.uk For this compound, computational modeling holds immense potential for predicting its utility in new catalytic systems and for designing novel chiral ligands and organocatalysts derived from it.
Future research will likely employ DFT calculations to model the transition states of reactions catalyzed by complexes or organocatalysts derived from this compound. This approach has been successfully used to elucidate the mechanism of enantioselective hydrogenations of α-keto esters to form derivatives of p-chloromandelic acid. researchgate.net By modeling the interactions between a substrate, a catalyst derived from this compound, and the surrounding solvent, researchers can predict which diastereomeric transition state is lower in energy, thus forecasting the enantioselectivity of a proposed reaction. researchgate.net
These predictive capabilities can accelerate the discovery of new applications. For example, computational screening could identify potential substrates for which a catalyst based on this compound would be highly effective. Furthermore, in silico design can guide the modification of the this compound backbone to create second-generation catalysts with enhanced activity or selectivity. This could involve modeling the effect of changing the substituents on the phenyl ring or modifying the carboxylic acid and hydroxyl groups to fine-tune the steric and electronic properties of the resulting catalyst. This synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound in the field of asymmetric catalysis.
Q & A
Q. What are the optimal synthetic routes for 3,6-dichloro-2-fluoromandelic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and fluorination of mandelic acid derivatives. For example, chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C), followed by fluorination with potassium fluoride (KF) in polar aprotic solvents like DMF at 80–100°C . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound. Reaction monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures intermediate stability .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Chlorination | SO₂Cl₂, CH₂Cl₂ | 0–5°C | 65–70 | 90–92 |
| Fluorination | KF, DMF | 80–100°C | 50–55 | 85–88 |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column (4.6 × 150 mm, 5 µm) and mobile phase comprising 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm is recommended for quantification . Confirm structure via NMR (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR should show a singlet at ~−110 ppm (CF) and doublets for Cl substituents in ¹H NMR .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes (e.g., HCl, HF) under decomposition. Store in airtight containers at 2–8°C. First-aid measures include rinsing skin/eyes with water for 15 minutes and seeking immediate medical attention .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation in this compound synthesis?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Chlorination at positions 3 and 6 is favored due to the electron-withdrawing effect of the fluorine atom at position 2, which directs electrophilic substitution. Computational studies (DFT at B3LYP/6-311+G(d,p)) can map charge distribution and transition states. Compare with analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid to validate trends .
Q. How do pH and solvent polarity influence the degradation pathways of this compound?
- Methodological Answer : Conduct stability studies under varying pH (2–10) and solvents (water, ethanol, DMSO). Monitor degradation via HPLC and identify byproducts (e.g., dehalogenated products) using LC-MS. For instance, acidic conditions (pH < 4) promote hydrolysis of the C-F bond, while alkaline conditions (pH > 8) accelerate decarboxylation. Kinetic analysis (Arrhenius plots) quantifies activation energy .
Q. Table 2: Degradation Half-Lives at 25°C
| pH | Solvent | Half-Life (Days) | Major Degradation Product |
|---|---|---|---|
| 2 | Water | 30 | 3,6-Dichloromandelic acid |
| 7 | Water | 90 | None detected |
| 10 | Ethanol | 15 | 2-Fluoromandelic acid |
Q. What computational strategies predict the bioactivity or environmental persistence of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., hydroxymandelate synthase) and predict binding affinities. Environmental persistence can be modeled via EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) metrics. Compare with EPA DSSTox data for structurally related fluorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
